molecular formula C26H34N2O2 B025477 Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- CAS No. 19720-42-4

Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-

Cat. No. B025477
CAS RN: 19720-42-4
M. Wt: 406.6 g/mol
InChI Key: LOIONYUPSGYWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, also known as AQ-21, is a synthetic compound that belongs to the family of anthraquinone derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models.

Biochemical And Physiological Effects

Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is its versatility and potential applications in various fields of research. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, its use can be limited by its toxicity and potential side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. It could also be used as a catalyst for organic reactions and in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- and its potential applications in various fields of research.
Conclusion
In conclusion, Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential applications. It can be synthesized through a multi-step process and has been used as a fluorescent probe, catalyst, and potential therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its toxicity and potential side effects need to be carefully monitored. There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, including the development of new therapeutic agents and materials.

Synthesis Methods

Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- can be synthesized through a multi-step process that involves the reaction of anthraquinone with 1,3-dimethylbutylamine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of the reaction conditions, including temperature, pressure, and reaction time. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been extensively studied in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

19720-42-4

Product Name

Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1,4-bis(4-methylpentan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O2/c1-15(2)13-17(5)27-21-11-12-22(28-18(6)14-16(3)4)24-23(21)25(29)19-9-7-8-10-20(19)26(24)30/h7-12,15-18,27-28H,13-14H2,1-6H3

InChI Key

LOIONYUPSGYWKG-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O

Other CAS RN

19720-42-4

Origin of Product

United States

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